
trans-3'-Hydroxy Cotinine N-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3'-Hydroxy Cotinine N-β-D-Glucuronide (trans-3'-OH-CN-Gluc) is a metabolite of cotinine, an alkaloid found in the tobacco plant. Cotinine is the major metabolite of nicotine, the primary psychoactive ingredient in cigarettes. Trans-3'-OH-CN-Gluc is a glucuronide conjugate of cotinine, and is formed in the body as a result of glucuronidation of cotinine. Trans-3'-OH-CN-Gluc is a major metabolite of cotinine in humans, and is found in the urine and plasma of smokers.
Applications De Recherche Scientifique
Biomarker for Tobacco Smoke Exposure (TSE)
Trans-3’-Hydroxy Cotinine (3HC) and cotinine (COT) are biomarkers for tobacco smoke exposure (TSE) . They are used to assess the associations of TSE with sociodemographics and TSE patterns in children who live with smokers .
Indicator of CYP2A6 Activity
The 3HC/COT ratio is a marker of CYP2A6 activity . CYP2A6 is an enzyme that metabolizes nicotine .
Study of Racial and Age-Related Differences in TSE
The 3HC/COT ratio can indicate racial and age-related differences in TSE . For example, non-Hispanic Black children and younger children are likely to have slower nicotine metabolism .
Sensitive Biomarker of Low-Level Nicotine Exposure
3HC may be a more sensitive biomarker of low-level nicotine exposure compared to COT . When compared to urinary COT, urinary 3HC is 2–4 times more concentrated and has a similar half-life when generated from COT .
Correlation with Nicotine Clearance
The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body .
Development of Pharmacological Intervention Strategies
This measure of nicotine metabolism has been used to develop pharmacological intervention strategies for smoking cessation .
Mécanisme D'action
Target of Action
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a metabolite of nicotine, which is primarily metabolized in the liver . The primary target of this compound is the enzyme Cytochrome P450 2A6 (CYP2A6) , which plays a crucial role in the metabolism of nicotine .
Mode of Action
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is formed through the metabolic processes of oxidation, hydroxylation, N-demethylation, and conjugation with glucuronic acid . The compound interacts with its target, CYP2A6, facilitating the metabolism of nicotine to cotinine .
Biochemical Pathways
The biochemical pathway involves the metabolism of nicotine to cotinine, primarily by C-oxidation . Cotinine is then metabolized by hydroxylation to form trans-3’-Hydroxy Cotinine, which is further metabolized by O-glucuronidation to form Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide .
Pharmacokinetics
The pharmacokinetics of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is closely related to the metabolism of nicotine. Cotinine, from which Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is derived, has a longer metabolic half-life compared to 3HC (16 hours vs. 5 hours) . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .
Result of Action
The formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a result of the body’s attempt to metabolize and eliminate nicotine. This compound is a human urinary metabolite and a human xenobiotic metabolite , indicating that it is excreted in the urine following the metabolism of nicotine.
Action Environment
The action of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is influenced by environmental factors such as the presence of nicotine and the activity of the CYP2A6 enzyme . The metabolism of nicotine, and thus the formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide, can be affected by factors such as genetic variations in the CYP2A6 enzyme, smoking behavior, and exposure to secondhand smoke .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-3'-Hydroxy Cotinine N-β-D-Glucuronide involves the conversion of trans-3'-Hydroxy Cotinine to its glucuronide form through a glucuronidation reaction.", "Starting Materials": [ "trans-3'-Hydroxy Cotinine", "β-D-Glucuronic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of β-D-Glucuronic acid by DCC and DMAP in DMF to form the active ester intermediate.", "Step 2: Addition of trans-3'-Hydroxy Cotinine to the active ester intermediate in DMF to form the trans-3'-Hydroxy Cotinine N-β-D-Glucuronide intermediate.", "Step 3: Purification of the intermediate by column chromatography using DCM and diethyl ether as eluents.", "Step 4: Hydrolysis of the intermediate using NaHCO3 to form trans-3'-Hydroxy Cotinine N-β-D-Glucuronide.", "Step 5: Purification of the final product by column chromatography using DCM and diethyl ether as eluents.", "Step 6: Drying of the final product using anhydrous MgSO4.", "Step 7: Characterization of the final product using various spectroscopic techniques." ] } | |
Numéro CAS |
146275-18-5 |
Nom du produit |
trans-3'-Hydroxy Cotinine N-β-D-Glucuronide |
Formule moléculaire |
C₁₆H₂₀N₂O₈ |
Poids moléculaire |
368.34 |
Synonymes |
1-β-D-Glucopyranuronosyl-3-[(2S,4R)-4-hydroxy-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium Inner Salt; trans-3’-Hydroxycotinine-N-glucuronide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



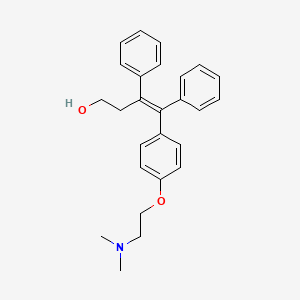
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
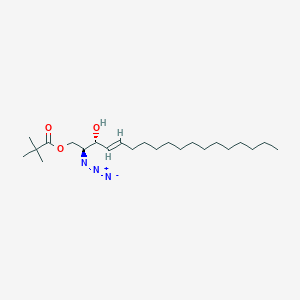
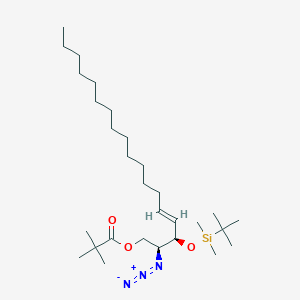
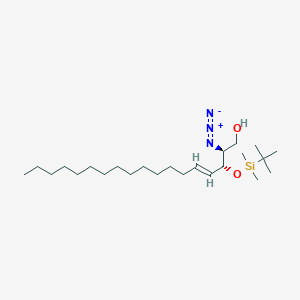
![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

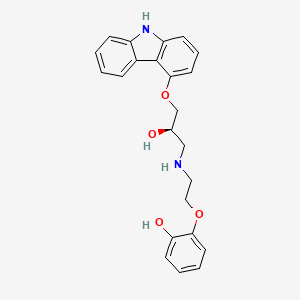
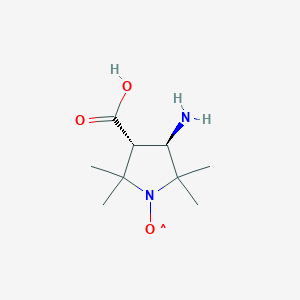
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
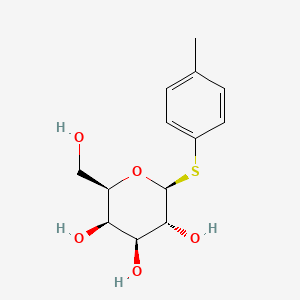


![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)